3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their potential therapeutic applications. The addition of a bromine atom and a carbonitrile group to the tetrahydroisoquinoline structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multicomponent reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural neurotransmitters.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and carbonitrile group enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the bromine and carbonitrile groups, resulting in different reactivity and biological activity.
3-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carbonitrile group.
4-Cyano-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h6H,1-4H2 |
InChI Key |
GKRSPVWPFFZZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=NC=C2C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.